molecular formula C10H11ClO B13152048 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13152048
M. Wt: 182.64 g/mol
InChI Key: FDPHJPOUBLOBJZ-UHFFFAOYSA-N
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Description

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11ClO. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group on a tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the tetrahydronaphthalene ring.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

FDPHJPOUBLOBJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1Cl)O

Origin of Product

United States

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